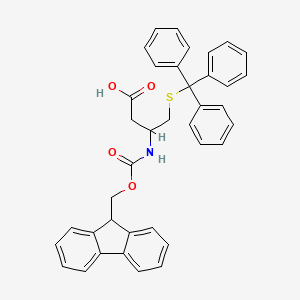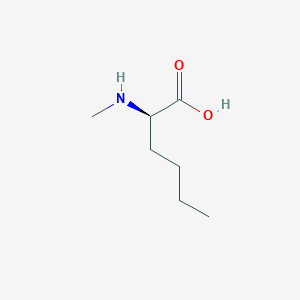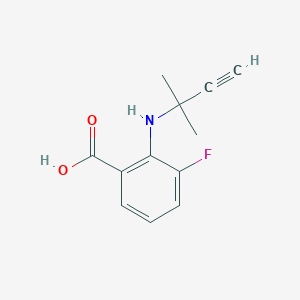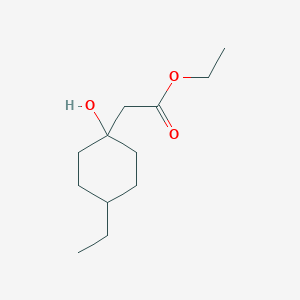
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a methylsulfonylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An amino group is introduced to the pyridine ring through a substitution reaction.
Addition of Methylsulfonylpropyl Group: The methylsulfonylpropyl group is added via a nucleophilic substitution reaction, often using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(methylsulfonyl)propylpyridine
- 5-Amino-2-(methylsulfonyl)propylpyrimidine
- 3-Amino-4-(methylsulfonyl)propylpyrazole
Uniqueness
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14N2O3S |
|---|---|
分子量 |
230.29 g/mol |
IUPAC名 |
5-amino-1-(3-methylsulfonylpropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O3S/c1-15(13,14)6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |
InChIキー |
SXJYHWRWEFYLPZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCN1C=C(C=CC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)
![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)



